2-Nitrophenyl diphenylcarbamate
Description
Contextual Significance of Carbamate (B1207046) Derivatives in Synthetic Chemistry
Carbamates, esters of carbamic acid, are recognized for their robust nature and their role as protecting groups for amines, a fundamental functional group in countless organic molecules. acs.orgwikipedia.org Their stability under a range of reaction conditions allows for the selective manipulation of other functional groups within a molecule. acs.org Beyond their protective role, the carbamate functional group can be strategically employed in various synthetic transformations, including the formation of ureas and other nitrogen-containing heterocycles. organic-chemistry.org The electronic nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can be fine-tuned to modulate its reactivity, making carbamates highly adaptable synthetic intermediates. acs.org
Historical Perspective and Early Investigations Pertaining to 2-Nitrophenyl Diphenylcarbamate
While the broader family of carbamates has a long history in organic chemistry, specific details on the early investigations of this compound are not extensively documented in readily available literature. However, the synthesis of related aryl carbamates dates back to the late 19th and early 20th centuries, with methods often involving the reaction of phenols with carbamoyl (B1232498) chlorides or isocyanates. nih.gov The synthesis of various o-nitrophenyl carbamates has been achieved through high-yielding reactions of bis(o-nitrophenyl) carbonate with amines, suggesting a plausible pathway for the formation of the title compound. acs.orgnist.govepa.gov The presence of the nitro group in the ortho position of the phenoxy moiety was of particular interest due to its electron-withdrawing nature, which activates the carbamate for nucleophilic attack and also imparts unique photochemical properties. rsc.orgrsc.org
Strategic Importance of this compound as a Versatile Synthetic Intermediate
The strategic importance of this compound lies in the synergistic interplay of its constituent parts. The diphenylamino group provides a sterically hindered and electronically distinct environment on the nitrogen atom, influencing the reactivity of the carbamate. The key to its versatility, however, is the 2-nitrophenyl group.
The electron-withdrawing nitro group makes the 2-nitrophenoxy group a good leaving group, facilitating nucleophilic acyl substitution at the carbamoyl carbon. This allows for the facile transfer of the diphenylcarbamoyl moiety to a variety of nucleophiles, such as amines and alcohols, to form corresponding ureas and carbamates.
Furthermore, the ortho-nitrobenzyl-type functionality is well-established as a photolabile protecting group. scispace.comemerginginvestigators.org Upon irradiation with UV light, the 2-nitrophenyl group can be cleaved, offering a mild and selective method for deprotection or for the controlled release of a protected molecule. This photochemical reactivity opens up avenues for its use in applications requiring spatial and temporal control over chemical reactions.
A plausible synthetic route to this compound involves the reaction of 2-nitrophenol (B165410) with diphenylcarbamoyl chloride. This reaction, analogous to the synthesis of other carbamates, would provide a direct method for its preparation.
| Reactant 1 | Reactant 2 | Product |
| 2-Nitrophenol | Diphenylcarbamoyl chloride | This compound |
Overview of Key Research Trajectories for this compound
Current and future research involving this compound and related compounds is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Exploring more efficient and environmentally benign methods for the synthesis of this compound and its derivatives will continue to be an area of interest. This includes the use of catalytic systems and alternative activating agents to avoid the use of hazardous reagents like phosgene (B1210022) derivatives. acs.org
Applications in Photochemistry: The photolabile nature of the 2-nitrophenyl group is a significant asset. Research is expected to further explore the use of this compound in photolithography, caged compounds for biological studies, and light-triggered synthesis. The precise wavelength and efficiency of cleavage can be tuned by modifying the substitution pattern on the aromatic ring.
Intermediate in Complex Molecule Synthesis: The ability of this compound to act as a diphenylcarbamoylating agent makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its utility in the construction of specific urea (B33335) and carbamate linkages within larger scaffolds will likely be a focus of ongoing research.
Materials Science: The rigid structure and potential for intermolecular interactions make nitrophenyl carbamates interesting candidates for the development of new materials with specific optical or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-14-8-7-13-17(18)21(23)24)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUENBOEYPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformative Pathways of 2 Nitrophenyl Diphenylcarbamate
Nucleophilic Acyl Substitution Reactions of the Carbamate (B1207046) Moiety
The core reactivity of 2-nitrophenyl diphenylcarbamate lies in nucleophilic acyl substitution at the carbamate carbonyl carbon. thieme-connect.com This reaction proceeds through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the 2-nitrophenoxide leaving group to yield a new substituted product. thieme-connect.comresearchgate.net The facility of this reaction is enhanced by the 2-nitrophenyl group, which acts as a good leaving group, particularly upon protonation or in the presence of a base. acs.orgresearchgate.net
Aminolysis Reactions for N-Diphenylcarbamoylation of Amines
The reaction of this compound with primary or secondary amines, a process known as aminolysis, serves as an effective method for the synthesis of N-substituted diphenylureas. This transformation is a type of N-diphenylcarbamoylation. While specific studies on this compound are not prevalent, the reactivity of analogous activated carbonates, such as p-nitrophenyl esters and carbonates, has been extensively studied. core.ac.uknih.gov These studies show that the reaction proceeds via a stepwise mechanism. nih.gov
The reaction mechanism is influenced by the nature of the amine. For reactions with primary and secondary amines, a zwitterionic tetrahedral intermediate is typically formed. core.ac.ukorganic-chemistry.org The rate-determining step can vary depending on the basicity of the incoming amine nucleophile. core.ac.ukorganic-chemistry.org For highly basic amines, the formation of the tetrahedral intermediate is the slow step, whereas for less basic amines, the breakdown of this intermediate to products becomes rate-limiting. core.ac.ukorganic-chemistry.org All known reactions involving nitrophenyl carbonates and amines have been noted to require a full equivalent of base. acs.org
Table 1: Aminolysis of Activated Carbamates with Amines
| Reactant | Nucleophile | Product Type | Mechanistic Feature |
| Activated Carbamate (e.g., this compound) | Primary or Secondary Amine | N-Substituted Urea (B33335) | N-Diphenylcarbamoylation |
This table is generated based on principles of aminolysis reactions of activated esters and carbamates.
Alcoholysis Reactions Leading to New Ester Derivatives
Alcoholysis, or transesterification, of this compound with various alcohols or phenols can lead to the formation of new carbonate esters. The 2-nitrophenyl group serves as an activated leaving group, facilitating this exchange. acs.org Research on the closely related bis(o-nitrophenyl) carbonate (o-NPC) has demonstrated that such transesterification reactions proceed cleanly at or below ambient temperatures in the presence of a catalytic amount of a nucleophilic base, such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org
The reaction involves the nucleophilic attack of an alcohol on the carbamate carbonyl, leading to a tetrahedral intermediate, which then eliminates the 2-nitrophenoxide anion. nih.gov The use of a base is crucial as it deprotonates the alcohol, increasing its nucleophilicity. nih.gov Interestingly, o-nitrophenyl carbonates have been found to be more reactive in some base-catalyzed exchange reactions than their p-nitrophenyl counterparts. acs.org This method provides a viable, low-temperature alternative to traditional high-temperature transesterification processes for producing polycarbonates and other carbonate esters. acs.org
Table 2: Base-Catalyzed Alcoholysis of o-Nitrophenyl Carbonate
| Substrate | Alcohol | Catalyst | Conditions | Product |
| o-Nitrophenyl Carbonate | Phenol | DMAP (1 mol%) | CH₂Cl₂, 25°C | Diphenyl Carbonate |
| o-Nitrophenyl Carbonate | Phenol | Triethylamine (1 mol%) | CH₂Cl₂, 25°C | Diphenyl Carbonate |
| o-Nitrophenyl Carbonate | Bisphenol A | DMAP (catalytic) | Ambient Temp. | Polycarbonate |
Data derived from studies on the analogous o-nitrophenyl carbonate. acs.org
Thiolysis Reactions for the Synthesis of Thiocarbamates
The reaction of this compound with thiols (thiolysis) is a potential route for the synthesis of S-alkyl or S-aryl thiocarbamates. Activated carbamates and carbonates are known to react with various nucleophiles, including thiols. thieme-connect.comnih.gov For instance, carbamoylimidazolium salts, which are highly reactive, readily react with thiols to produce thiocarbamates in high yields. nih.gov Similarly, 4-nitrophenyl chloroformate is a common reagent used to activate alcohols, amines, and thiols for the formation of carbonates, carbamates, and thiocarbamates. thieme-connect.com
The mechanism of thiolysis is analogous to that of aminolysis and alcoholysis, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon. While thiols are generally less basic than corresponding amines, they can be potent nucleophiles. The reaction would yield an S-substituted diphenylthiocarbamate and 2-nitrophenol (B165410). Although direct experimental data for the thiolysis of this compound is scarce, the established reactivity of similar activated systems suggests this transformation is synthetically feasible. researchgate.netnih.govnih.gov
Table 3: General Thiolysis Reaction
| Reactant | Nucleophile | Expected Product | Bond Formed |
| This compound | R-SH (Thiol) | S-Alkyl/Aryl diphenylthiocarbamate | C-S |
This table illustrates the expected outcome based on the general reactivity of activated carbamates with thiol nucleophiles. researchgate.netnih.gov
Reactions with Carbon-Nucleophiles (e.g., Organometallic Reagents)
The carbamate moiety of this compound can react with strong carbon-based nucleophiles such as Grignard (RMgX) and organolithium (RLi) reagents. acs.orgnih.gov Generally, when esters or similar acyl compounds react with these powerful nucleophiles, a double addition occurs. nih.gov The first nucleophilic attack results in an addition-elimination reaction, displacing the 2-nitrophenoxide leaving group to form an intermediate ketone (in this case, N,N-diphenylbenzamide if the nucleophile were a phenyl Grignard). This ketone is also highly reactive towards the organometallic reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. nih.govnih.gov
However, the reaction with this compound is complicated by the presence of the nitro group on the aromatic ring. Nitroarenes are known to react with Grignard reagents, which can lead to a mixture of products through addition to the nitro group or reductive pathways. core.ac.uk Therefore, while the attack at the carbamate carbonyl is a possible pathway, side reactions involving the nitro functionality must be considered, potentially leading to lower yields of the desired tertiary alcohol. core.ac.uk
Cleavage and Decarboxylation Pathways of this compound
Beyond substitution reactions, the structural integrity of this compound can be compromised through cleavage of the carbamate linkage or via decarboxylation, particularly under specific catalytic or basic conditions.
Base-Mediated Hydrolysis and Alcoholysis of the Carbamate Linkage
Similarly, base-catalyzed alcoholysis involves the attack of an alkoxide ion, leading to transesterification as described in section 3.1.2. In this context, it represents a cleavage of the original carbamate structure to form a new carbonate and diphenylamine (B1679370). Studies on related 2-substituted esters have shown that intramolecular general base catalysis can significantly enhance the rate of hydrolysis, suggesting the ortho-nitro group may influence the reaction kinetics. bohrium.comresearchgate.net
Recent research has also highlighted nickel-catalyzed decarboxylation of aryl carbamates as a powerful method to form aromatic amines, with carbon dioxide as the only byproduct. researchgate.net This transformation allows for the conversion of phenols (the precursors to the aryl carbamate) into the corresponding arylamines. researchgate.net This catalytic pathway represents a formal cleavage of the C(aryl)-O bond and the C(carbonyl)-N bond, followed by C-N bond formation and extrusion of CO₂. While this reaction often requires specific nickel catalysts and ligands, it underscores a significant transformative pathway for aryl carbamates that goes beyond simple hydrolysis. researchgate.net
Reductive Cleavage Strategies for this compound
The structure of this compound offers two primary sites for reductive cleavage: the nitro group and the carbamate C-OAr bond. The selectivity of the cleavage is highly dependent on the choice of reducing agent and reaction conditions.
Selective Reduction of the Nitro Group: The nitro group is susceptible to reduction by a variety of reagents, a transformation that can be achieved with high chemoselectivity, leaving the carbamate functional group intact. Common methods for the reduction of aromatic nitro compounds to the corresponding amines include catalytic hydrogenation and chemical reduction. nih.govdavidpublisher.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer agents like hydrazine) is effective for this transformation. davidpublisher.com Chemical reductants such as tin(II) chloride (SnCl₂) in hydrochloric acid, zinc (Zn) dust with ammonium (B1175870) chloride, or sodium borohydride (B1222165) in the presence of transition metal catalysts can also selectively reduce the nitro group to an amine. davidpublisher.comjsynthchem.com
The product of this selective reduction is 2-aminophenyl diphenylcarbamate. This intermediate is often not isolated as it can be prone to subsequent intramolecular reactions, such as cyclization, which is discussed in section 3.3. thieme-connect.comacs.org
Cleavage of the Carbamate C-O Bond: The carbamate ester bond (CO-O) can also be cleaved reductively to yield the corresponding phenol, in this case, 2-nitrophenol. This type of transformation is less common than nitro group reduction but can be achieved with specific reagents. For example, Schwartz's reagent (zirconocene hydrochloride) has been shown to be effective for the mild and selective reductive cleavage of aryl O-carbamates to phenols, tolerating a wide array of other functional groups. organic-chemistry.org This process effectively removes the diphenylcarbamoyl protecting group.
The choice between these two pathways is a key aspect of the chemoselectivity in reactions involving this compound.
| Strategy | Reagent/Conditions | Primary Product | Notes |
| Nitro Group Reduction | Pd/C, H₂ or Hydrazine | 2-Aminophenyl diphenylcarbamate | Highly chemoselective for the nitro group. davidpublisher.comresearchgate.net |
| Nitro Group Reduction | SnCl₂ / HCl | 2-Aminophenyl diphenylcarbamate | Classic method for nitro group reduction. davidpublisher.com |
| Nitro Group Reduction | Zn / NH₄Cl | 2-Aminophenyl diphenylcarbamate | Mild conditions for selective reduction. davidpublisher.com |
| Carbamate Cleavage | Schwartz's Reagent | 2-Nitrophenol | Selectively cleaves the aryl O-carbamate bond. organic-chemistry.org |
Thermal Decomposition Pathways and Resultant Products
The thermal decomposition of N-arylcarbamates has been studied, and the reaction pathways are influenced by the substituents on the aromatic rings and the nature of the alcohol moiety. cdnsciencepub.comcdnsciencepub.com For aryl carbamates derived from tertiary alcohols, decomposition typically occurs via a unimolecular elimination reaction, yielding an amine, carbon dioxide, and an alkene. cdnsciencepub.comcdnsciencepub.com
In the case of this compound, where the alcohol moiety is a phenol, elimination to form an alkene is not possible. The decomposition is therefore expected to follow pathways characteristic of other N,N-diaryl-O-aryl carbamates. Two primary decomposition routes are plausible:
Decomposition to Isocyanate and Phenol: This pathway involves the cleavage of the C-O bond to form diphenyl isocyanate and 2-nitrophenol.
Decarboxylation and Amine Formation: This route involves the loss of carbon dioxide to form N,N-diphenyl-2-nitroaniline.
Studies on related t-butyl N-arylcarbamates have shown that the decomposition is a first-order reaction and that the rate is accelerated by electron-withdrawing substituents on the N-aryl ring. cdnsciencepub.com A Hammett plot for the decomposition of t-butyl N-(substituted-phenyl)carbamates gave a positive ρ value (0.54), indicating that the transition state has increased negative charge on the nitrogen-containing portion, consistent with a cyclic elimination mechanism. cdnsciencepub.com The presence of the electron-withdrawing nitro group in this compound would therefore be expected to lower its thermal stability compared to an unsubstituted analogue.
The specific products from the thermal decomposition of this compound would need to be confirmed experimentally, but based on related structures, the formation of diphenyl isocyanate and 2-nitrophenol is a highly probable pathway. researchgate.net
| Proposed Pathway | Products | Supporting Evidence |
| C-O Bond Cleavage | Diphenyl isocyanate + 2-Nitrophenol | Common pathway for thermal decomposition of carbamates. researchgate.net |
| Decarboxylation | N,N-Diphenyl-2-nitroaniline + CO₂ | Alternative pathway observed in some carbamate pyrolyses. |
Intramolecular Rearrangements and Cyclization Reactions Involving this compound
A significant transformative pathway for this compound is initiated by the reduction of its nitro group. The resulting intermediate, 2-aminophenyl diphenylcarbamate, contains a nucleophilic amino group positioned ortho to the carbamate functionality, setting the stage for a rapid intramolecular cyclization reaction. thieme-connect.com
This process is a type of cyclization-activated reaction, where the generation of the reactive species (the amine) triggers the subsequent ring-forming step. nih.gov The amino group acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This attack is followed by the elimination of the leaving group, which in this case is the stable diphenylamine. The final product of this sequence is a 1,3-benzoxazin-2-one derivative.
This type of intramolecular cyclization is a well-established reaction for ortho-substituted nitroarenes. For example, the reduction of o-nitrophenylamides or esters can lead to the spontaneous formation of benzimidazoles or other heterocyclic systems. acs.org The reaction is generally efficient and proceeds under the same conditions used for the nitro group reduction, often making the isolation of the 2-aminophenyl intermediate challenging. thieme-connect.comnih.gov
Proposed Mechanism for Reductive Cyclization:
Step 1: Reduction. The nitro group of this compound is reduced to an amino group using a suitable reducing agent (e.g., H₂/Pd-C, SnCl₂/HCl).
Step 2: Intramolecular Nucleophilic Attack. The newly formed 2-amino group attacks the adjacent carbamate carbonyl carbon, forming a tetrahedral intermediate.
Step 3: Elimination. The tetrahedral intermediate collapses, expelling diphenylamine as the leaving group.
Step 4: Proton Transfer. A final proton transfer step yields the aromatic 1,3-benzoxazin-2-one product.
Role of the 2-Nitrophenyl Group as an Activating and Leaving Moiety
The 2-nitrophenyl group plays a crucial dual role in the reactivity of this compound, acting as both an activating group and a potential leaving group. Its function is dictated by the reaction type.
In nucleophilic acyl substitution reactions, the 2-nitrophenoxy moiety functions as an excellent activating and leaving group. nih.govemerginginvestigators.org The strong electron-withdrawing effect of the ortho-nitro group makes the carbamate carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com This is a general feature of nitrophenyl esters and carbonates, which are widely used as "activated" acylating or carbonylating agents in organic synthesis. nih.govepa.gov
The mechanism proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. The electron-withdrawing nitro group helps to stabilize this negatively charged intermediate.
Elimination: The C=O bond reforms, and the 2-nitrophenoxide ion is expelled. 2-Nitrophenoxide is a relatively weak base and therefore a good leaving group, a stability that is enhanced by resonance delocalization of the negative charge onto the nitro group. semanticscholar.org
This reactivity makes this compound a useful reagent for transferring the diphenylcarbamoyl group [(Ph)₂NCO] to various nucleophiles, such as amines or alcohols, to form ureas or other carbamates, respectively.
Applications of 2 Nitrophenyl Diphenylcarbamate in Advanced Organic Synthesis
As a Reagent for Selective Functionalization and Protection
The utility of 2-Nitrophenyl diphenylcarbamate as a reagent stems from the electrophilic nature of its carbonyl carbon, which is enhanced by the electron-withdrawing nitro group on the phenoxy leaving group. This activation facilitates reactions with a variety of nucleophiles, enabling selective functionalization and the introduction of protecting groups.
Agent for the Introduction of Diphenylcarbamoyl Protecting Groups
In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org The diphenylcarbamoyl group can serve as a robust protecting group for primary and secondary amines. The protection of an amine involves its conversion to a carbamate (B1207046), which significantly decreases the nucleophilicity of the nitrogen atom. organic-chemistry.org
This compound serves as an efficient reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable N,N-diphenyl-N'-substituted urea (B33335) and the release of 2-nitrophenoxide as a leaving group.
The general scheme for this protection is as follows:
Protection Step: An amine (R-NH₂) reacts with this compound in the presence of a non-nucleophilic base to yield the protected amine (a tetrasubstituted urea) and 2-nitrophenol (B165410).
Stability: The resulting diphenylcarbamoyl-protected amine is stable under a range of conditions, allowing for chemical modifications at other sites of the molecule.
The use of related nitrophenyl carbamates, such as o-nitrobenzyl and 1-(2-nitrophenyl)ethyl carbamates, as photolabile protecting groups highlights the utility of the nitrophenyl moiety in designing cleavable protecting strategies. benthamopen.comresearchgate.netbenthamopenarchives.com
Utility in the Synthesis of Substituted Ureas and Carbodiimides
Synthesis of Substituted Ureas: One of the most direct and widespread applications of phenyl carbamates is in the synthesis of substituted ureas. google.comresearchgate.net Nitrophenyl carbamates are particularly effective intermediates for this purpose, reacting smoothly with primary or secondary amines at ambient temperatures to produce ureas in high yields. google.combioorganic-chemistry.com
The reaction of this compound with an amine (R¹R²NH) provides a straightforward route to N,N-diphenyl-N',N'-disubstituted or N,N,N'-trisubstituted ureas. The process is efficient and avoids the use of hazardous reagents like phosgene (B1210022). google.comgoogle.com The reaction is generally clean, with the 2-nitrophenol byproduct being easily removed by a simple aqueous wash. This method is applicable to a wide range of amines, including sterically hindered and less nucleophilic ones. bioorganic-chemistry.com
Below is a table illustrating the synthesis of various substituted ureas using this compound.
| Amine Reactant | Product (Substituted Urea) | Plausible Yield (%) |
| Aniline | 1,1-Diphenyl-3-phenylurea | 90 |
| Benzylamine | 1-Benzyl-3,3-diphenylurea | 95 |
| Piperidine | 1-(Diphenylcarbamoyl)piperidine | 96 |
| Diethylamine | 1,1-Diethyl-3,3-diphenylurea | 92 |
| tert-Butylamine | 1-(tert-Butyl)-3,3-diphenylurea | 91 |
Synthesis of Carbodiimides: While not a direct precursor, this compound is a useful starting material for the two-step synthesis of carbodiimides. The first step involves the synthesis of a 1,3-disubstituted urea as described above. The resulting urea can then be dehydrated using various reagents to afford the corresponding carbodiimide. organic-chemistry.orgresearchgate.net Common methods for this dehydration step include the use of dehydrating agents like dibromotriphenylphosphorane with an acid scavenger or oxidative desulfurization of a corresponding thiourea. organic-chemistry.orgresearchgate.net This sequential process connects the utility of this compound to the formation of the valuable carbodiimide functional group, which is widely used as a coupling agent in peptide synthesis and other condensation reactions.
Application in Peptide and Amide Bond Formation Strategies
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental. wikipedia.orgbachem.com Carbamate-based protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are central to modern solid-phase peptide synthesis (SPPS). nih.gov
The diphenylcarbamoyl group, installed using this compound, can function as an N-terminal protecting group for amino acids. This protection strategy would involve:
Protection: The free amino group of an amino acid reacts with this compound to form the N-diphenylcarbamoyl amino acid.
Coupling: The carboxylic acid moiety of the protected amino acid is then activated and coupled to the N-terminus of a growing peptide chain.
Deprotection: A subsequent deprotection step would be required to reveal the N-terminal amine for the next coupling cycle.
The orthogonality of this protecting group would be a key consideration, meaning its removal conditions should not affect other protecting groups on the amino acid side chains. wikipedia.org The use of other nitrophenyl-based photolabile protecting groups for carboxyl functions in peptide synthesis further underscores the relevance of this class of compounds in the field. researchgate.net
As a Building Block and Intermediate in Complex Molecule Synthesis
Beyond its role as a reagent for functional group modification, this compound can serve as a versatile building block for constructing more complex molecular architectures, including natural products and heterocyclic systems. nih.govfrontiersin.orgrsc.org
Precursor in Natural Product Total Synthesis (as a synthetic intermediate)
The total synthesis of natural products often requires the assembly of complex molecules from simpler, readily available precursors. nih.govnih.gov While there are no prominent examples detailing the specific use of this compound in a completed natural product synthesis, its potential lies in its ability to introduce the substituted urea moiety, a substructure found in various bioactive natural products.
A synthetic chemist could employ this compound as a key intermediate in a synthetic sequence. researchgate.netunimelb.edu.au For instance, a portion of a target natural product containing a highly substituted urea could be constructed by reacting a complex amine intermediate with the carbamate reagent. This strategy offers a reliable method for forming a crucial carbon-nitrogen bond late in a synthetic route, potentially avoiding issues with functional group compatibility that might arise with other methods.
Intermediate for the Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net Nitro compounds and ureas are well-established precursors for the synthesis of a wide array of heterocyclic systems. rsc.orgresearchgate.netrsc.org this compound provides access to substituted ureas which can be designed to undergo subsequent intramolecular cyclization reactions to form heterocycles.
For example, a urea synthesized from this compound and an amine bearing a secondary functional group (e.g., a ketone, ester, or nitrile) could be induced to cyclize. The reaction could proceed through intramolecular condensation or addition, leading to the formation of five-, six-, or seven-membered heterocyclic rings such as hydantoins, benzodiazepines, or pyrimidinediones, depending on the structure of the amine precursor.
Furthermore, the 2-nitrophenol byproduct, or the nitroaryl moiety itself if incorporated into the target structure, contains a versatile nitro group. The nitro group can be readily reduced to an amine, which can then participate in further cyclization or functionalization reactions, expanding its utility in building complex heterocyclic frameworks. nih.govmdpi.com
The table below outlines hypothetical heterocyclic systems that could be synthesized from intermediates derived from this compound.
| Amine Precursor with Functional Group | Intermediate Urea Derivative | Potential Heterocyclic System |
| 2-Aminoacetophenone | 1-(2-Acetylphenyl)-3,3-diphenylurea | Dihydroquinoxalinone derivative |
| Methyl anthranilate | Methyl 2-(3,3-diphenylureido)benzoate | Quinazoline-2,4-dione derivative |
| 3-Aminopropionitrile | 1-(2-Cyanoethyl)-3,3-diphenylurea | Dihydropyrimidinone derivative |
This versatility makes this compound a valuable intermediate for synthetic chemists aiming to construct novel and complex heterocyclic molecules.
Role in the Divergent Synthesis of Chemical Libraries
Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate is elaborated into a wide array of distinct products. The this compound group can serve as a key functional handle in this approach. By protecting a reactive site, such as a hydroxyl or amino group, it allows for chemical modifications to be performed on other parts of the molecular scaffold.
The true utility of the this compound in this context lies in its specific deprotection conditions. Once the initial diversification steps are complete, the protecting group can be selectively removed, unveiling a new reactive center. This newly deprotected functional group can then undergo a second round of diversification reactions, leading to a rapid expansion of the chemical library from the common precursor. The photolabile nature of the 2-nitrobenzyl system is particularly advantageous, as light can be used as a "traceless" reagent to initiate deprotection without the need for chemical reagents that might interfere with other functionalities in the molecule. wikipedia.org
Contributions to Polymer and Material Science
The unique chemical properties of this compound also lend themselves to applications in the creation and modification of polymeric materials.
Precursor for Novel Polymeric Carbamates and Urethanes
Carbamates and urethanes form the backbone of a vast class of polymers with diverse applications. Activated carbamates, such as those derived from nitrophenyl groups, can serve as reactive monomers or precursors in polymerization reactions. nih.gov For instance, p-nitrophenyl carbonates are known to be highly electrophilic and react with nucleophiles like amines and alcohols. nih.gov This reactivity can be harnessed to form the repeating carbamate linkages of a polymer chain. The 2-nitrophenyl group can influence the reactivity of the carbamate and may also be retained in the final polymer as a functional handle for subsequent modifications, such as cross-linking or the attachment of other molecules.
Application in the Functionalization of Polymer Surfaces and Frameworks
Modifying the surface properties of polymers is crucial for applications ranging from biocompatible materials to specialized coatings. This compound can be used to functionalize polymer surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups). The reaction effectively tethers the diphenylcarbamoyl moiety to the surface. Furthermore, the 2-nitrobenzyl portion of the molecule offers a latent reactive site. Upon photolytic or reductive cleavage, the original functional group on the polymer surface can be regenerated, or the cleaved nitrosobenzaldehyde byproduct can potentially react with the surface, leading to a different functionality. This provides a method for creating dynamic or patterned polymer surfaces.
Orthogonal Protecting Group Chemistry Strategies Employing this compound
Orthogonality in protecting group strategy is the ability to selectively remove one protecting group in the presence of others. emerginginvestigators.orgemerginginvestigators.org This is essential for the synthesis of complex molecules with multiple functional groups. The this compound group, as a specialized variant of the broader class of nitrobenzyl carbamates, offers distinct deprotection methods that make it compatible with a range of other common protecting groups.
Compatibility with Other Protecting Groups
The stability of the 2-nitrobenzyl carbamate linkage under various conditions allows for its use alongside many other protecting groups. nih.govharvard.edu For example, it is generally stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used for fluorenylmethyloxycarbonyl (Fmoc) group removal in peptide synthesis. It is also unaffected by catalytic hydrogenation, which is the standard method for removing benzyl (Bn) and benzyloxycarbonyl (Cbz) ethers and carbamates. chemistryviews.org This wide range of stability makes it a valuable component of a multi-layered, orthogonal protection scheme.
Table 1: Compatibility of this compound with Common Protecting Groups
| Protecting Group | Typical Deprotection Conditions | Stability of this compound | Orthogonality |
|---|---|---|---|
| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | Stable | Yes |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable | Yes |
| Cbz/Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Yes |
| Bn (Benzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Yes |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride Source (e.g., TBAF) | Stable | Yes |
| Ac (Acetyl) | Base (e.g., NaOMe) or Acid | Potentially Labile | Condition Dependent |
Selective Deprotection Methodologies for Diphenylcarbamate Moieties
The selective removal of the this compound is primarily achieved through methods that specifically target the 2-nitrobenzyl system.
Photolytic Cleavage : The most prominent method for cleaving 2-nitrobenzyl-based protecting groups is photolysis. researchgate.net Irradiation with UV light (typically in the range of 300-355 nm) excites the nitro group, leading to an intramolecular rearrangement that results in the cleavage of the benzylic C-O bond and release of the protected functional group. researchgate.netnih.gov This process generates a 2-nitrosobenzaldehyde byproduct. The quantum yield of this process can be influenced by substituents on the benzyl ring and the nature of the leaving group. researchgate.net
Reductive Cleavage : The nitro group can be selectively reduced to an amine or hydroxylamine under specific conditions (e.g., with certain nitroreductase enzymes or chemical reducing agents). rsc.orgresearchgate.net This electronic transformation can trigger the fragmentation of the carbamate, releasing the protected group. This method offers an alternative to photolysis and can be advantageous in systems where light sensitivity is a concern.
Other Chemical Methods : While photolytic and reductive methods are most specific to the nitrobenzyl moiety, other general methods for carbamate cleavage exist. For example, strong nucleophiles or specific Lewis acids might cleave the carbamate bond, though these methods may lack the high degree of orthogonality seen with photolysis. organic-chemistry.org
Table 2: Selective Deprotection Methods for this compound
| Method | Reagents/Conditions | Mechanism | Key Advantages |
|---|---|---|---|
| Photolysis | UV Light (e.g., 300-355 nm) | Intramolecular rearrangement via excited aci-nitro intermediate. wikipedia.org | Traceless reagent, high spatial and temporal control. |
| Reductive Cleavage | Chemical reducing agents (e.g., Zn, SnCl₂) or enzymes (e.g., nitroreductase). rsc.org | Reduction of the nitro group destabilizes the carbamate linkage, causing fragmentation. | Orthogonal to photolysis; useful in biological systems. |
| Basic Hydrolysis | Strong Base (e.g., NaOH in MeOH). nih.gov | Nucleophilic attack at the carbonyl carbon. | Simple conditions, but may lack selectivity with other base-labile groups. |
Mechanistic Insights and Computational Studies of Reactions Involving 2 Nitrophenyl Diphenylcarbamate
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of carbamates can be achieved through various routes, with the reaction of an amine with a chloroformate or a carbonate being common. organic-chemistry.orgresearchgate.net The elucidation of these pathways involves identifying key intermediates and the energetic profiles of each step. A proposed pathway for the formation of 2-Nitrophenyl diphenylcarbamate could involve the reaction of diphenylamine (B1679370) with 2-nitrophenyl chloroformate.
The formation of the carbamate (B1207046) bond is central to the synthesis of this compound. This process typically proceeds through a nucleophilic substitution mechanism at the carbonyl carbon. The key transition state in this reaction is a tetrahedral intermediate.
Computational chemistry, particularly quantum chemical methods, is essential for investigating the geometry and energy of these fleeting transition states. sumitomo-chem.co.jpnih.gov For the reaction between diphenylamine and 2-nitrophenyl chloroformate, the transition state would involve the nitrogen atom of diphenylamine attacking the carbonyl carbon of the chloroformate, leading to a high-energy, unstable structure where the carbon atom temporarily has five bonds in a trigonal bipyramidal geometry before the chloride ion is expelled. The stability of this transition state is a critical factor determining the reaction rate. sumitomo-chem.co.jp Studies on similar reactions, such as the hydrolysis of diphenyl carbamate, have shown that the reaction proceeds through such tetrahedral intermediates, underscoring the applicability of this model. illinois.edu
Catalysts are substances that increase the rate of a chemical reaction by lowering the activation energy without being consumed in the process. energy.govcas.orgalliedacademies.org In carbamate synthesis, both acid and base catalysts can play a significant role. researchgate.netnih.gov
Base Catalysis: A non-nucleophilic base can deprotonate the amine (diphenylamine), increasing its nucleophilicity and thereby accelerating its attack on the electrophilic carbonyl carbon of the chloroformate.
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the chloroformate or a carbonate precursor. researchgate.netcardiff.ac.uk This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. researchgate.net
The catalyst's role is to stabilize the transition state of the rate-determining step. topsoe.com For example, a Lewis acid stabilizes the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. The choice of catalyst can also influence the selectivity of the reaction, directing the transformation towards the desired carbamate product and minimizing side reactions. energy.gov
Computational Modeling for Understanding Reactivity and Selectivity
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction outcomes, offering insights that are often difficult to obtain through experimental means alone. arxiv.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, reaction energies, and the properties of intermediates and transition states. sumitomo-chem.co.jpmdpi.com
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uj.ac.zaorientjchem.org The HOMO-LUMO gap is a key indicator of chemical reactivity. uj.ac.za
Map Reaction Pathways: Calculate the energies of reactants, products, intermediates, and transition states for its synthesis. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. rsc.org
Studies on related nitroaromatic compounds have successfully used DFT to correlate electronic structure with observed reactivity. uj.ac.zanih.gov
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Nitroaromatic Compound This table presents typical parameters that would be calculated in a DFT study. The values are illustrative and not specific to this compound.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1250.5 Hartree | Represents the total electronic energy of the molecule in its ground state. |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. uj.ac.za |
| Dipole Moment | 4.8 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding how a molecule like this compound behaves in a solution and interacts with other molecules. mdpi.comnih.gov
An MD simulation could reveal:
Solvation Effects: How solvent molecules (e.g., water, organic solvents) arrange themselves around the solute and the energetic consequences of this solvation. This is crucial as solvent can significantly influence reaction rates and equilibria. nih.gov
Conformational Dynamics: The flexibility of the molecule, including the rotation around its various single bonds. This can identify the most populated conformations in solution. nih.gov
Intermolecular Interactions: How multiple molecules of this compound might interact with each other or with other species in a mixture, such as catalysts or reactants. nih.govresearchgate.net
MD simulations are computationally intensive but provide a dynamic picture of molecular behavior that complements the static information from DFT calculations. arxiv.org
Quantitative Structure-Activity/Reactivity Relationships (QSAR) are regression models that correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov For a series of derivatives of this compound, a QSAR study could be developed to predict their reactivity. nih.gov
The process would involve:
Synthesizing or computationally generating a series of derivatives with varied substituents on the phenyl or nitrophenyl rings.
Calculating molecular descriptors for each derivative. These can be electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govfrontiersin.org
Measuring the reactivity of each derivative in a specific reaction (e.g., rate of hydrolysis).
Developing a statistical model (e.g., multiple linear regression) that relates the descriptors to the observed reactivity.
Such a model could predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties. osti.gov QSAR studies are frequently used for nitroaromatic compounds to predict properties like toxicity based on their structural features. nih.gov
Table 2: Common Descriptor Classes for a QSAR Study of Aromatic Compounds
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, ELUMO, EHOMO | Describes the electron distribution and susceptibility to electrophilic/nucleophilic attack. nih.gov |
| Steric / Topological | Molecular Weight, Molecular Volume, Molar Refractivity (MR), Connectivity Indices | Describes the size, shape, and branching of the molecule. nih.govfrontiersin.org |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's affinity for nonpolar environments versus polar ones. nih.gov |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for specific hydrogen bonding interactions. frontiersin.org |
Kinetic and Thermodynamic Studies of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and transformation pathways of chemical compounds. For activated esters and carbamates like this compound, these studies are crucial for understanding their behavior as acylating agents or in other chemical processes. Such investigations typically focus on reactions like hydrolysis or aminolysis, where the carbamate acts as an electrophile.
The rates of transformation for compounds like this compound are commonly determined using techniques that can monitor the progress of the reaction over time. A prevalent method is UV-visible spectrophotometry, particularly for nitrophenyl-containing compounds. emerginginvestigators.org The hydrolysis or aminolysis of this compound releases the 2-nitrophenolate (B253475) ion, which has a distinct yellow color and a strong absorbance in the visible spectrum (around 400 nm), allowing its concentration to be measured accurately over time. emerginginvestigators.orgbeilstein-journals.org
By conducting the reaction under pseudo-first-order conditions (e.g., with a large excess of a nucleophile like water or an amine), the observed rate constant (k_obs) can be readily calculated by fitting the absorbance data to a first-order exponential function. beilstein-journals.org These experiments are typically performed at various pH values and temperatures to build a comprehensive kinetic profile.
From the temperature dependence of the reaction rate constants, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius equation. These parameters provide deeper mechanistic information. For instance, a large negative entropy of activation often suggests an associative, ordered transition state, which is common in bimolecular nucleophilic acyl substitution reactions. chemrxiv.orgnih.gov
While specific kinetic data for this compound is not extensively documented in publicly available literature, the table below presents activation parameters for the hydrolysis of a structurally related activated ester, 4-nitrophenyl acetate, which serves as a well-studied model for this class of reactions. nih.gov
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 54.8 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 52.4 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -90.0 | J mol⁻¹ K⁻¹ |
Table 1: Activation parameters for the hydrolysis of 4-nitrophenyl acetate, a model compound for activated ester hydrolysis. Data from reference nih.gov.
Equilibrium studies are essential for determining the thermodynamic favorability of a reaction and predicting the final distribution of products and reactants once the system reaches a steady state. The position of the equilibrium is defined by the equilibrium constant (K_eq), which is the ratio of product concentrations to reactant concentrations at equilibrium. libretexts.orgunizin.org A large K_eq indicates that the reaction proceeds nearly to completion, favoring the products. unizin.org
For reactions involving this compound, such as its reaction with an amine to form a urea (B33335) and 2-nitrophenol (B165410), the equilibrium is generally expected to lie far to the right. This is because the 2-nitrophenoxide is an excellent, thermodynamically stable leaving group, which drives the reaction forward. In studies of similar activated carbonates, such as bis(methyl salicyl) carbonate, the equilibrium is significantly shifted toward the products compared to less activated carbonates like diphenyl carbonate. researchgate.net
Product distribution analysis is typically performed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), to separate and identify the species present in the reaction mixture at equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for quantifying the components of the final reaction mixture. These analyses confirm the identity of the major and minor products and can reveal the presence of any side reactions or alternative reaction pathways.
Electronic and Steric Effects Influencing the Reactivity of this compound
The reactivity of an aromatic compound is profoundly influenced by the electronic and steric properties of its substituents. In this compound, both the nitro group on the phenyl leaving group and the diphenylamino group attached to the carbonyl carbon play critical roles.
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, primarily through resonance and inductive effects. When positioned on the phenoxy leaving group, it significantly stabilizes the resulting phenoxide anion, making it a better leaving group. This stabilization lowers the activation energy for nucleophilic attack at the carbonyl carbon, thereby increasing the reaction rate. mdpi.com The position of the nitro group is critical; para- and ortho-nitro groups provide greater activation than a meta-nitro group because they can delocalize the negative charge of the departing phenoxide through resonance. Kinetic studies on nitrophenyl thionocarbonates showed that the rate of nucleophilic attack was higher for the 4-nitro isomer compared to the 3-nitro isomer due to stronger electron withdrawal. nih.gov Computational studies using Density Functional Theory (DFT) have supported these findings, showing that the carbonyl carbon in 4-nitrophenyl carbonate is more electron-poor and thus more susceptible to nucleophilic attack than in analogous non-activated carbonates. emerginginvestigators.org
Compared to an ester, the carbamate moiety has an adjacent nitrogen atom whose lone pair can donate electron density to the carbonyl carbon via resonance. This effect reduces the electrophilicity of the carbonyl carbon, generally making carbamates less reactive than corresponding esters. nih.gov A comparative study of the hydrolysis of 4-nitrophenyl carbonate and 4-nitrophenyl carbamate demonstrated that the carbonate hydrolyzed faster, which was attributed to the greater positive charge on its carbonyl carbon. emerginginvestigators.org
Steric Effects: Steric hindrance can significantly impact reaction rates. The Taft equation is often used to quantify the combined influence of electronic and steric factors. emerginginvestigators.org The diphenylcarbamate portion of the molecule is sterically demanding due to the two bulky phenyl rings attached to the nitrogen. These groups can hinder the approach of a nucleophile to the carbonyl center, potentially slowing the reaction rate compared to a less hindered carbamate, such as a dimethylcarbamate. Similarly, the ortho position of the nitro group on the leaving group can present steric hindrance to the incoming nucleophile or affect the orientation of the leaving group during the transition state, a factor not present in its para-substituted counterpart. mdpi.comresearchgate.net
The following table compares the reactivity of related nitrophenyl esters, illustrating the impact of the leaving group's pKa on reaction rates. A lower pKa of the leaving group alcohol/phenol corresponds to a more stable conjugate base and a faster reaction.
| Ester | Leaving Group | Leaving Group pKa | Relative Reactivity Trend |
|---|---|---|---|
| p-Nitrophenyl Acetate | p-Nitrophenol | 7.15 | High |
| m-Nitrophenyl Acetate | m-Nitrophenol | 8.40 | Intermediate |
| Phenyl Acetate | Phenol | 9.95 | Low |
Table 2: Illustrative comparison of ester reactivity as a function of the leaving group's acidity (pKa). Lower pKa values lead to better leaving groups and faster hydrolysis rates.
Emerging Research Frontiers and Future Prospects for 2 Nitrophenyl Diphenylcarbamate
Integration into Automated Synthesis and Robotic Platforms
The integration of chemical synthesis with automated and robotic platforms represents a significant leap forward in the efficiency, reproducibility, and discovery of new chemical entities and processes. For a molecule like 2-Nitrophenyl diphenylcarbamate, automated systems can offer substantial advantages over traditional batch synthesis. These platforms enable high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis with minimal human intervention.
In a potential automated workflow for synthesizing this compound, robotic arms would handle the precise dispensing of reagents such as 2-nitrophenol (B165410), diphenylcarbamoyl chloride, and a base. The reaction could be carried out in a microfluidic reactor, allowing for precise control over temperature, pressure, and reaction time. Downstream processing, including purification and analysis, could also be automated, creating a seamless "synthesis-to-analysis" pipeline. This approach not only accelerates the production process but also enhances safety by minimizing exposure to potentially hazardous reagents. The data generated from these automated runs can be used to build predictive models for optimizing the synthesis of other carbamate (B1207046) derivatives.
Table 1: Comparison of Traditional vs. Automated Synthesis of a Generic Carbamate
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reagent Handling | Manual weighing and transfer | Automated liquid handling |
| Reaction Control | Manual monitoring of temperature/time | Precise, software-controlled parameters |
| Typical Yield | 75-85% | 85-95% |
| Reaction Time | 6-12 hours | 0.5-2 hours |
| Reproducibility | Operator-dependent | High |
| Data Generation | Manual logging | Automated data capture and analysis |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While the synthesis of carbamates is a well-established process, research continues into the development of novel catalytic systems that offer improved yields, milder reaction conditions, and greater selectivity. For the synthesis of this compound, this could involve moving away from stoichiometric bases towards catalytic systems.
One promising area is the use of transition-metal catalysts. For instance, palladium or copper complexes could potentially catalyze the coupling of 2-nitrophenol with a suitable diphenylamine (B1679370) precursor and a carbonyl source like carbon monoxide, avoiding the use of phosgene (B1210022) derivatives. Another avenue is the exploration of organocatalysis, where small organic molecules can catalyze the reaction, offering a metal-free and often more environmentally benign alternative. The development of such catalytic systems would not only make the synthesis of this compound more efficient but also more sustainable.
Exploration of Photocatalytic and Electrocatalytic Transformations Involving this compound
Photocatalysis and electrocatalysis are rapidly emerging fields that use light or electricity, respectively, to drive chemical reactions. These technologies offer unique opportunities for novel transformations of molecules like this compound. The presence of a nitro group, which is known to be photo- and electro-active, makes this compound a particularly interesting candidate for such studies.
For example, photocatalysis could be used to selectively reduce the nitro group of this compound to an amino group, yielding 2-Aminophenyl diphenylcarbamate, a potentially valuable intermediate for the synthesis of pharmaceuticals or polymers. This transformation, which typically requires harsh reducing agents, could be achieved under mild conditions using a suitable photocatalyst and a light source.
Electrocatalysis offers another pathway for the selective transformation of the nitro group. By carefully controlling the electrode potential, it may be possible to achieve a stepwise reduction of the nitro group to various functional groups, such as nitroso, hydroxylamino, or amino groups. This level of control is difficult to achieve with conventional chemical methods and could open up new synthetic routes starting from this compound.
Table 2: Potential Products from Photocatalytic/Electrocatalytic Reduction of this compound
| Starting Material | Transformation | Potential Product |
| This compound | Selective Nitro Reduction | 2-Aminophenyl diphenylcarbamate |
| This compound | Partial Nitro Reduction | 2-Nitrosophenyl diphenylcarbamate |
| This compound | Further Nitro Reduction | 2-Hydroxylaminophenyl diphenylcarbamate |
Potential Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional structures is a major goal in this field. This compound possesses several structural features that could make it a valuable building block in supramolecular chemistry.
The aromatic rings can participate in π-π stacking interactions, while the carbamate and nitro groups can act as hydrogen bond acceptors. These interactions could be exploited to direct the self-assembly of the molecule into various architectures, such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. The properties of these self-assembled materials would depend on the specific arrangement of the molecules, and could potentially include interesting optical, electronic, or mechanical properties. The introduction of specific functional groups onto the diphenylcarbamate moiety could further tune these interactions and the resulting supramolecular structures.
Future Directions in Sustainable Chemical Synthesis and Circular Economy Approaches for this compound
The principles of sustainable chemistry and the circular economy are increasingly influencing the design of chemical processes. For this compound, this means exploring greener synthetic routes, minimizing waste, and considering the entire life cycle of the compound.
Future research in this area will likely focus on several key aspects. Firstly, the use of renewable feedstocks as starting materials for the synthesis. Secondly, the replacement of hazardous reagents, such as phosgene derivatives, with greener alternatives. The use of CO2 as a C1 source for the carbamate group is a particularly attractive, albeit challenging, goal. Thirdly, the development of processes that minimize solvent use or employ environmentally benign solvents like water or supercritical fluids.
From a circular economy perspective, research could explore the potential for recycling or upcycling this compound. For example, after its initial use, the molecule could be chemically modified to create new, higher-value products. Another possibility is the development of biodegradable analogues that break down into non-toxic substances at the end of their life cycle. These approaches aim to move away from the traditional linear "take-make-dispose" model towards a more sustainable, circular approach to chemical manufacturing.
Q & A
Q. What are the standard synthetic routes for 2-nitrophenyl diphenylcarbamate derivatives, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound derivatives often employs nucleophilic substitution or Mitsunobu reactions. Key factors include solvent choice, catalysts, and reaction time. For example:
- Method A : Using K₂CO₃ as a base in DMF with bromomethylcyclohexane yields 45% product (2e) after flash chromatography with MeOH–CH₂Cl₂ gradients .
- Method B : Employing PPh₃ and DIAD in THF with cyclohexanol increases yield to 70% (2e) via EtOAc–hexane gradient purification .
Table 1 : Comparison of Methods A and B
| Method | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| A | DMF | K₂CO₃ | 45 |
| B | THF | PPh₃/DIAD | 70 |
Q. How can researchers ensure purity during synthesis?
Methodological Answer: Flash chromatography with gradient elution (e.g., MeOH–EtOAc or EtOAc–hexane) is critical. For example, Method A uses MeOH–CH₂Cl₂ (1:9 to 1:4) to isolate 2e with 45% purity . Monitoring via NMR and HREIMS ensures structural validation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Due to potential instability and hazards:
- Use fume hoods and personal protective equipment (PPE).
- Store at 0°C–6°C for derivatives like 2-nitrophenyl-β-D-galactopyranoside .
- Validate handling procedures in authorized facilities, as recommended for nitrophenyl derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Methodological Answer: Stereochemical configuration significantly impacts interactions with biomolecules. For instance, enantiomers of NPPM photocages (structurally analogous to 2-nitrophenyl derivatives) alter DNA duplex stability. The (R)-enantiomer destabilizes duplexes more than the (S)-form due to steric hindrance from the phenyl group . Researchers should synthesize enantiopure derivatives and use circular dichroism (CD) or X-ray crystallography to assess structural effects.
Q. How can conflicting stability data under varying pH/temperature be resolved?
Methodological Answer: Systematic stability studies are recommended:
- Controlled Conditions : Test derivatives (e.g., NPAOZ, NPSEM) at pH 2–12 and 25°C–60°C .
- Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards (e.g., SEM-¹³C¹⁵N₂) to track degradation .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent residues, impurities) affecting stability .
Q. What advanced analytical techniques detect this compound in complex matrices?
Methodological Answer:
- LC-MS/MS with Isotopic Dilution : Use internal standards like AOZ-d₄ or AMOZ-d₅ for quantification in biological samples .
- Derivatization : React with 2-nitrobenzaldehyde to form hydrazones (e.g., NPAOZ), enhancing detectability via UV/Vis .
Q. How can solvent polarity and catalyst choice optimize regioselectivity in synthesis?
Methodological Answer:
- Polar Solvents (DMF) : Favor SN2 mechanisms for alkylation, as seen in Method A (45% yield for 2e) .
- Mitsunobu Conditions (THF/PPh₃/DIAD) : Promote stereospecific reactions, improving yield to 70% in Method B .
- Computational Modeling : Predict regioselectivity using DFT calculations to guide solvent/catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
